Product packaging for Ambroxol (acefylline)(Cat. No.:CAS No. 179118-73-1)

Ambroxol (acefylline)

Cat. No.: B1170645
CAS No.: 179118-73-1
M. Wt: 616.3 g/mol
InChI Key: IPUHJDQWESJTGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acebrophylline (CAS 96989-76-3), a complex of ambroxol and theophylline-7-acetate, is a xanthine derivative recognized for its dual mucoregulatory and anti-inflammatory properties in respiratory disease research . Its mechanism is multifaceted: it inhibits phosphodiesterase (PDE), leading to increased intracellular cyclic AMP (cAMP) levels and subsequent relaxation of bronchial smooth muscles . Concurrently, the ambroxol component facilitates the biosynthesis of pulmonary surfactant, which reduces mucus viscosity and adhesivity, thereby significantly improving mucociliary clearance . Furthermore, Acebrophylline exhibits anti-inflammatory effects by inhibiting pro-inflammatory mediators such as TNF-α and leukotrienes, and may also contribute antioxidant activity to protect against oxidative stress in lung tissue . These actions make it a valuable compound for in vitro and in vivo studies focused on chronic obstructive pulmonary disease (COPD), asthma, chronic bronchitis, and related obstructive airway conditions . Pharmacokinetic studies indicate that after oral administration, the components ambroxol and theophylline-7-acetic acid are released and absorbed, with the drug being metabolized in the liver and eliminated renally . This product is intended for research purposes only, including analytical method development, method validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of drug development . It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28Br2N6O5 B1170645 Ambroxol (acefylline) CAS No. 179118-73-1

Properties

IUPAC Name

4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Br2N2O.C9H10N4O4/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h5-6,10-11,17-18H,1-4,7,16H2;4H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUHJDQWESJTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Br2N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60914235
Record name (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid--4-{[(2-amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol (1/1)
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Molecular Weight

616.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96989-76-3, 179118-73-1
Record name Ambroxol theophyllinacetate
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Record name Ambroxol acefyllinate
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Record name (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid--4-{[(2-amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol (1/1)
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Record name 179118-73-1
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Record name AMBROXOL ACEFYLLINATE
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Ii. Molecular and Cellular Mechanisms of Action of Acebrophylline

Phosphodiesterase Inhibition and Cyclic Nucleotide Modulation

A primary mechanism of acebrophylline (B110486) is its influence on intracellular signaling pathways that govern bronchial smooth muscle tone. patsnap.comwisdomlib.org

Acebrophylline, through its theophylline-7-acetate (B8272037) component, acts as an inhibitor of intracellular phosphodiesterase (PDE) enzymes. keralamedicaljournal.comontosight.aisterispharma.com PDEs are responsible for the degradation of cyclic nucleotides, which are crucial second messengers in various cellular processes. patsnap.com By inhibiting these enzymes, acebrophylline prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP). nih.govmedicaldialogues.insmithabraun.com

The inhibition of phosphodiesterase leads to an accumulation of intracellular cAMP. wisdomlib.orgontosight.ainih.govamazonaws.com Elevated cAMP levels are central to the bronchodilatory effects of acebrophylline. patsnap.comamazonaws.com This increase in cAMP activates protein kinase A, which in turn phosphorylates various target proteins involved in smooth muscle contraction. vin.com

The ultimate consequence of increased cAMP is the relaxation of bronchial smooth muscles. keralamedicaljournal.compatsnap.comwisdomlib.orgontosight.ai This leads to bronchodilation, widening of the airways, and improved airflow. patsnap.comontosight.ai The relaxation of these muscles alleviates bronchoconstriction, a key feature of obstructive airway diseases. patsnap.com

Mucoregulatory and Mucokinetic Mechanisms

In addition to its bronchodilator effects, acebrophylline significantly impacts mucus production, composition, and clearance through the actions of its ambroxol (B1667023) component. keralamedicaljournal.compatsnap.com

Acebrophylline stimulates the synthesis and release of pulmonary surfactant by type II pneumocytes in the alveoli. psu.edunih.govresearchgate.netijpsjournal.com Surfactant is a complex mixture of lipids, primarily phospholipids (B1166683) like dipalmitoylphosphatidylcholine (DPPC) and phosphatidylglycerol (PG), and proteins. nih.govmdpi.com Research in rats has demonstrated that treatment with acebrophylline leads to a significant increase in the phospholipid matrix of surfactant. psu.edu One study observed a notable rise in surfactant phospholipids just two hours after the last dose, with levels reaching 161±11 mcg/mL in the treated group compared to 139±3.6 mcg/mL in controls approximately 18 hours post-treatment. psu.edu This enhancement of surfactant production is crucial as it reduces the surface tension within the alveoli and the adhesivity of mucus, thereby facilitating its clearance. patsnap.commonaldi-archives.org

Table 1: Effect of Acebrophylline on Alveolar Surfactant Components in Rats

Treatment GroupSurfactant Phospholipid Levels (mcg/mL)Time Point
Acebrophylline-Treated161 ± 11~18 hours post-last dose
Control139 ± 3.6~18 hours post-last dose

Regulation of Bronchial Secretion Viscosity and Composition

Acebrophylline plays a significant role in regulating the viscosity and composition of bronchial secretions through both direct and indirect pathways. The ambroxol component of acebrophylline is primarily responsible for its mucoregulatory effects. researchgate.netijpsjournal.com It acts directly on the glands responsible for mucus production, promoting the secretion of a less viscous and more balanced mucus. researchgate.netpsu.edu This is achieved not by acting on mucus that has already been secreted, but by "regulating" and "balancing" bronchial secretions at the glandular level. researchgate.net This regulation helps in the regression of mucosal cysts to normal glandular acini and activates the production of mucus by the serous glands, leading to a "better quality" secretion. researchgate.netijpsjournal.com

Indirectly, acebrophylline stimulates the production of pulmonary surfactant by type II pneumocytes. researchgate.net This increase in surfactant, a complex mixture of phospholipids and proteins, reduces the viscosity of bronchial secretions. researchgate.netpatsnap.com The interaction between mucus and surfactant molecules, particularly bronchial phospholipids, is crucial in forming the fibrillary structure of mucus. researchgate.netijpsjournal.com For mucus to form the supraciliary colloidal "gel," it must traverse the "sol" layer and the phospholipid layer, indicating a physicochemical interaction between mucus and surfactant molecules. researchgate.netijpsjournal.com This interaction ultimately leads to a reduction in the adhesivity of mucus, which in turn significantly improves ciliary clearance. monaldi-archives.org

In patients with chronic obstructive bronchitis, treatment with acebrophylline for 10-20 days resulted in a substantial reduction in expectorate viscosity, with decreases ranging from 53% to 78% compared to baseline. psu.edu

Influence on Glandular Secretion Activity

Acebrophylline enhances the activity of glandular secretions, a key aspect of its mucoregulatory function. The ambroxol portion of the molecule is instrumental in this process. researchgate.netsterisonline.com It stimulates the serous glands to produce a thinner, more fluid mucus, while also helping to normalize the function of mucus-producing glands. researchgate.netijpsjournal.com This leads to a restoration of the normal viscosity of abnormal bronchial secretions. researchgate.netpsu.edu

Studies in animal models, such as rabbits and mice, have demonstrated acebrophylline's ability to increase the volume of bronchial secretions. psu.edu In these studies, its activity on mucus secretion was assessed by measuring the volume of secretion collected from an incannulated trachea or by quantifying the amount of phenol (B47542) red dye secreted by the bronchial mucosa. psu.edu The results indicated that acebrophylline was more potent than ambroxol alone in stimulating mucus secretion. ijpsjournal.compsu.edu This was evidenced by its lower 50% effective dose (ED50) of 0.278 mM/kg p.o., compared to ambroxol's 0.498 mM/kg p.o., to achieve a similar effect. psu.eduijpsjournal.com This suggests that acebrophylline enhances mucus production more effectively at lower oral doses. ijpsjournal.com

Anti-inflammatory and Immunomodulatory Pathways

Acebrophylline exhibits significant anti-inflammatory and immunomodulatory effects by targeting several key pathways involved in the inflammatory cascade.

Inhibition of Leukotriene Synthesis and Release (LTC4, LTB4)

Acebrophylline has been shown to inhibit the synthesis and release of leukotrienes, which are potent inflammatory mediators derived from arachidonic acid metabolism. creative-proteomics.comki.se Specifically, it has been found to reduce the production of leukotriene B4 (LTB4) and leukotriene C4 (LTC4). ijpsjournal.com Leukotrienes, particularly the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are powerful bronchoconstrictors and play a crucial role in the pathophysiology of asthma. respiratory-therapy.comuj.edu.pl LTB4 is a potent chemoattractant for immune cells, guiding them to sites of inflammation. creative-proteomics.comakaritx.com

By inhibiting phospholipase A2, acebrophylline limits the availability of arachidonic acid, the precursor for leukotriene synthesis. nih.gov Furthermore, it diverts phosphatidylcholine towards the synthesis of surfactant, making it less available for the production of inflammatory mediators like leukotrienes. researchgate.netmonaldi-archives.org In-vivo studies in rats have demonstrated that pretreatment with acebrophylline followed by bronchial lavage resulted in reduced levels of LTC4 and LTB4, with a more pronounced decrease in LTB4 compared to control groups. ijpsjournal.comijpsjournal.com Research on cultured human type II pneumocytes also showed that acebrophylline significantly decreases the production of LTB4. ijpsjournal.comijpsjournal.com

Modulation of Phospholipase A2 and Phosphatidylcholine Metabolism

Acebrophylline modulates the activity of phospholipase A2 (PLA2) and the metabolism of phosphatidylcholine, which are critical in both inflammatory processes and surfactant production. ijpsjournal.comnih.gov PLA2 is an enzyme that catalyzes the hydrolysis of phospholipids, including phosphatidylcholine, to release arachidonic acid and lysophosphatidylcholine. nih.govnih.gov Arachidonic acid is a precursor for the synthesis of pro-inflammatory eicosanoids such as leukotrienes. uniprot.org

Acebrophylline selectively inhibits phospholipase A2, thereby reducing the production of these inflammatory mediators. nih.govzuventus.co.in This inhibition also preserves phosphatidylcholine, which can then be utilized for the resynthesis of pulmonary surfactant by type II pneumocytes. ijpsjournal.com This dual action of diverting phosphatidylcholine away from inflammatory pathways and towards surfactant synthesis is a key component of acebrophylline's therapeutic effect. researchgate.netmonaldi-archives.org

Reduction of Tumor Necrosis Factor-alpha (TNF-α) Production and Release

Acebrophylline has been shown to reduce the production and release of Tumor Necrosis Factor-alpha (TNF-α), a major pro-inflammatory cytokine. ijpsjournal.comnih.gov TNF-α is a key regulator of inflammatory responses and is primarily produced by activated macrophages. nih.govwikipedia.org It can trigger a cascade of inflammatory molecules, including other cytokines and chemokines. nih.gov

The theophylline (B1681296) component of acebrophylline is thought to contribute to this effect. Theophylline has been demonstrated to dose-dependently reduce TNF-α release from human blood monocytes and rat alveolar macrophages. nih.gov This suppression of TNF-α release is believed to be one of the mechanisms contributing to the therapeutic activity of theophylline in inflammatory airway diseases. nih.gov By inhibiting the synthesis and release of TNF-α, acebrophylline helps to reduce airway inflammation, a primary factor in the obstruction seen in conditions like asthma and COPD. ijpsjournal.com

FindingOrganism/Cell TypeEffect of Acebrophylline
TNF-α ReleaseHuman Blood MonocytesDose-dependent reduction
TNF-α ReleaseRat Alveolar MacrophagesInhibition
TNF-α Gene ExpressionHuman Blood MonocytesReduction

Inhibition of Inflammatory Cell Activation and Migration

Acebrophylline has demonstrated the ability to inhibit the activation and migration of inflammatory cells, thereby reducing the inflammatory response in the airways. patsnap.com The infiltration of inflammatory cells, such as neutrophils and macrophages, into the airways is a hallmark of chronic respiratory diseases. nih.gov The migration of these cells is a prerequisite for their participation in the inflammatory process. nih.gov

By inhibiting the activation and migration of these cells, acebrophylline helps to dampen the inflammatory cascade. patsnap.com This effect is beneficial in conditions like asthma and COPD, where inflammation plays a central role in the pathophysiology. patsnap.com The inhibition of T-cell migration, for instance, can effectively mitigate inflammation. mdpi.comnih.gov

Antioxidant Properties and Oxidative Stress Mitigation

Acebrophylline exhibits significant antioxidant capabilities, which contribute to its therapeutic effects in respiratory diseases where oxidative stress is a key pathological factor. patsnap.com The compound's ability to counteract oxidative damage is a crucial aspect of its mechanism, protecting lung tissues from injury. patsnap.comsmolecule.com

In preclinical models of lung injury, such as those induced by cigarette smoke or other toxins, Acebrophylline has been shown to protect lung tissue from oxidative damage. patsnap.compatsnap.comitmedicalteam.plarchbronconeumol.org This protective effect is evident through the modulation of key oxidative stress markers. dovepress.com Studies in animal models of Chronic Obstructive Pulmonary Disease (COPD) have shown that treatment can regulate levels of malondialdehyde (MDA), a marker of lipid peroxidation, and superoxide (B77818) dismutase (SOD), a crucial antioxidant enzyme. dovepress.com For instance, in a mouse model of COPD, administration of a therapeutic agent with antioxidant properties significantly inhibited the increase in MDA levels and reversed the decrease in SOD levels in serum, indicating a reduction in oxidative damage. dovepress.com This protection helps to preserve the integrity of lung parenchyma and reduce inflammation driven by oxidative stress. dovepress.comnih.govbvsalud.org

Table 1: Effects of an Antioxidant Agent on Oxidative Stress Markers in a COPD Mouse Model This table is representative of findings for agents with antioxidant properties studied in preclinical COPD models.

Marker COPD Model Group (vs. Control) Treatment Group (vs. COPD Model) Implication
Malondialdehyde (MDA) Significantly Increased dovepress.com Significantly Decreased dovepress.com Reduction in lipid peroxidation and oxidative damage.
Superoxide Dismutase (SOD) Significantly Decreased dovepress.com Significantly Increased dovepress.com Restoration of endogenous antioxidant enzyme activity.

Receptor Interactions and Molecular Modulations

Acebrophylline's therapeutic action is also mediated through its interaction with various cellular receptors and signaling pathways, distinguishing it from older xanthine (B1682287) derivatives.

Leukotrienes, particularly the cysteinyl leukotrienes (CysLTs) LTC4 and LTD4, are potent inflammatory mediators that cause bronchoconstriction, increased mucus secretion, and airway edema, all of which are hallmark features of asthma. ijrc.inrespiratory-therapy.comtg.org.au Rather than acting as a direct antagonist at the CysLT1 receptor like drugs such as montelukast, apollopharmacy.innjppp.com Acebrophylline appears to exert its anti-leukotriene effect by inhibiting their synthesis. amazonaws.comnih.gov Research suggests that Acebrophylline selectively inhibits phospholipase A and phosphatidylcholine, which are critical for the synthesis of inflammatory mediators, including leukotrienes. nih.govmonaldi-archives.orgafdil.com By diverting phosphatidylcholine toward the production of pulmonary surfactant, it reduces the availability of this precursor for leukotriene synthesis, thereby decreasing airway inflammation and hyper-responsiveness. monaldi-archives.orgnih.gov

Theophylline, a traditional xanthine bronchodilator, exerts some of its effects (and side effects) through non-selective antagonism of adenosine receptors (A1 and A2A). nih.govijrc.inijciar.com This antagonism can lead to undesirable cardiac and central nervous system stimulation. ijrc.in Acebrophylline, as a newer xanthine derivative, is distinguished by its significantly lower affinity for adenosine receptors compared to theophylline. ijrc.in This reduced interaction with adenosine receptors is a key factor in Acebrophylline's improved safety profile, particularly concerning cardiovascular side effects. ijrc.in While theophylline's antagonism of adenosine A2B receptors can block adenosine-mediated bronchoconstriction, ijciar.com Acebrophylline achieves its therapeutic effects with less reliance on this mechanism, contributing to its better tolerability.

Table 2: Comparative Profile of Xanthine Derivatives on Adenosine Receptors

Compound Affinity for Adenosine Receptors Clinical Implication
Theophylline Significant Antagonist nih.govijrc.in Efficacy linked to antagonism, but also associated with cardiac and CNS side effects. ijrc.in
Acebrophylline Decreased Affinity ijrc.in Similar therapeutic efficacy with a better cardiovascular and CNS toxicity profile. ijrc.in
Doxofylline (B1670904) Decreased Affinity ijrc.in Mechanism largely unrelated to adenosine receptor antagonism. monaldi-archives.orgmonaldi-archives.org

Impact on Intracellular Calcium and Potassium Ion Dynamics

The therapeutic effects of acebrophylline are intertwined with its influence on the intricate balance of intracellular calcium (Ca²⁺) and potassium (K⁺) ions. These ions are fundamental to a multitude of cellular processes, including smooth muscle contraction, nerve cell excitability, and inflammatory responses. Acebrophylline's modulation of these ion dynamics contributes significantly to its bronchodilator and anti-inflammatory properties.

Theophylline, a key component of acebrophylline, has been shown to influence calcium-activated potassium channels. Research indicates that theophylline can increase the open probability of these channels, which plays a role in its antitussive effects by decreasing the excitability of sensory nerves. nih.gov This action is crucial in regulating the resting membrane potential and cellular excitability.

One of the proposed mechanisms for the bronchodilatory effect of theophylline involves the relaxation of smooth muscles in the bronchial airways. ijciar.com This relaxation is partly achieved by a decrease in the available intracellular calcium, which is a consequence of increased cyclic AMP (cAMP) concentrations. ijciar.com The reduction in intracellular calcium leads to the relaxation of the airway smooth muscle, thereby alleviating bronchoconstriction. ijciar.com

Furthermore, studies on doxofylline, another xanthine derivative, provide insights that may be relevant to understanding acebrophylline's actions. Unlike some other methylxanthines, doxofylline does not antagonize calcium channels or interfere with the influx of calcium into cells. nih.govresearchgate.net This distinction suggests a more targeted mechanism of action with potentially fewer cardiac side effects. researchgate.net

The regulation of intracellular calcium is a critical factor in cellular signaling. Perturbations of sequestered calcium ions can act as a stimulus for gene expression. nih.gov The interplay between calcium and potassium channels is complex; for instance, acid-sensing ion channels (ASICs) can inhibit large-conductance Ca²⁺-activated K⁺ (BK) channels, and this inhibition is relieved by a drop in extracellular pH. montclair.edu This highlights the intricate regulatory network that governs ion channel function and cellular responses.

The activity of small-conductance calcium-activated potassium (SK) channels is critically dependent on intracellular Ca²⁺ levels. ecrjournal.com These channels are involved in regulating membrane potential and ionic homeostasis. ecrjournal.com Research on various cell types has demonstrated that the activity of SK and intermediate-conductance (IK) channels can regulate Ca²⁺ entry, which in turn modulates cellular responses like proliferation and migration. mdpi.com

In the context of airway smooth muscle, the activation of β₂-adrenoceptors leads to bronchodilation through both cAMP-dependent and independent pathways. The cAMP-independent pathway involves the activation of large-conductance calcium-activated potassium channels, leading to a reduction in calcium influx and subsequent muscle relaxation. vin.com

The table below summarizes the key research findings on the impact of components related to acebrophylline on intracellular ion dynamics.

Compound/Component Effect on Ion Channels/Dynamics Cellular Consequence Reference
Theophylline Increases open probability of calcium-activated potassium channels.Decreased excitability of sensory nerves. nih.gov
Theophylline Decreases available intracellular calcium via increased cAMP.Relaxation of bronchial smooth muscle. ijciar.com
Doxofylline Does not antagonize calcium channels or interfere with calcium influx.Potential for reduced cardiac side effects compared to other methylxanthines. nih.govresearchgate.net

Iii. Preclinical Pharmacological Investigations of Acebrophylline

In Vitro Cellular and Tissue Model Studies

In vitro studies provide a controlled environment to dissect the molecular and cellular effects of acebrophylline (B110486), isolating its direct actions on specific cell types and tissues involved in respiratory function.

Cultured human type II pneumocytes, specifically the A549 cell line, have been instrumental in understanding acebrophylline's influence on pulmonary surfactant. psu.eduscribd.com These cells are responsible for producing surfactant, a complex mixture of lipids and proteins that reduces surface tension in the alveoli.

Research has demonstrated that acebrophylline plays a significant role in the metabolic pathways of these cells. ijpsjournal.comijpsjournal.com One key finding is its ability to partially inhibit the enzyme phospholipase A. psu.eduijpsjournal.com This inhibition preserves phosphatidylcholine, a crucial precursor for surfactant synthesis. psu.eduijpsjournal.com By limiting the conversion of phosphatidylcholine into inflammatory mediators like leukotrienes, acebrophylline effectively shifts the metabolic balance towards the production of surfactant constituents. psu.eduscribd.comscribd.com

In a notable study using cultured human type II pneumocytes, acebrophylline was shown to significantly decrease the production of leukotriene B4 (LTB4) while concurrently increasing the levels of total phospholipids (B1166683), a primary component of surfactant. psu.eduscribd.com This dual action highlights its potential to both reduce inflammation and enhance the physiological function of the alveoli.

Table 1: Effect of Acebrophylline on Leukotriene and Phospholipid Production in Cultured A549 Cells

TreatmentLTB4 (% of Control)Total Phospholipids (ng/10⁷ cells)
Control 100 ± 27708 ± 17
Acebrophylline (10⁻⁴ mM) 53 ± 5916 ± 21
Data derived from in vitro studies on cultured human type II pneumocytes (A549 cells). The results show a significant decrease in the inflammatory mediator LTB4 and a significant increase in surfactant-related phospholipids following treatment with acebrophylline. scribd.com

The bronchodilatory effect of acebrophylline is a key component of its therapeutic potential. This action is primarily attributed to the theophylline-7-acetate (B8272037) component of the molecule. keralamedicaljournal.comamazonaws.com In isolated tissue preparations, such as guinea pig trachea, the mechanism of bronchial smooth muscle relaxation has been investigated. academicjournals.org

The primary mechanism is the inhibition of intracellular phosphodiesterase (PDE) enzymes, particularly PDE4. amazonaws.comnih.gov Inhibition of PDE leads to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). amazonaws.compatsnap.com Elevated cAMP levels activate protein kinase A, which in turn phosphorylates various downstream targets, leading to the relaxation of airway smooth muscles. thoracickey.com This action results in bronchodilation, antagonizing the bronchoconstriction that characterizes obstructive airway diseases. patsnap.comthoracickey.com

Furthermore, theophylline (B1681296) derivatives can act as adenosine receptor antagonists, which may also contribute to reducing bronchoconstriction. amazonaws.com The relaxation of bronchial smooth muscle is a critical factor in improving airflow and alleviating symptoms in respiratory conditions. keralamedicaljournal.com

Acebrophylline's influence on airway secretions is twofold, involving both the regulation of mucus and the stimulation of surfactant. researchgate.net Cellular assays have been crucial in delineating these effects. The ambroxol (B1667023) component of acebrophylline is primarily responsible for its mucoregulatory properties and its ability to stimulate surfactant synthesis. ijpsjournal.comresearchgate.net

In cultured type II pneumocytes from rabbit bronchoalveolar lavage (BAL), acebrophylline has been shown to cause a marked increase in surfactant synthesis, an effect more pronounced than that of ambroxol alone. researchgate.net This is achieved by influencing key enzymes in the phospholipid synthesis pathway. psu.edu Ambroxol is known to act on phosphocholine-cytidyl-transferase, while theophylline-7-acetic acid likely acts on choline-kinase. researchgate.net

By stimulating the production of alveolar surfactant, acebrophylline indirectly reduces the viscosity of bronchial secretions. scribd.comresearchgate.net The interaction between surfactant phospholipids and mucus is thought to be essential for forming the correct structure of the mucus gel, facilitating its clearance. researchgate.net

Ex Vivo Organ Bath and Perfusion Studies

Ex vivo studies, which involve the use of isolated organs maintained in a viable state outside the body, serve as a bridge between in vitro and in vivo research. scireq.com These methods allow for the examination of drug effects on an entire organ, complete with its intrinsic cellular architecture and physiological responses, but without the confounding influences of systemic homeostatic mechanisms present in a living animal. scireq.com

For respiratory research, isolated organ bath systems are widely used to study the contractility of airway smooth muscle from tissues like human or animal bronchi. scireq.comresearchgate.net These systems allow for the quantification of tissue contraction and relaxation in response to pharmacological agents, enabling the determination of a drug's potency and efficacy. scireq.com Similarly, ex vivo lung perfusion (EVLP) systems maintain the lung in a functional state, allowing for the study of ventilation, perfusion, and the effects of drugs on the entire organ. frontierspartnerships.org

While the search results confirm the extensive use of these techniques for respiratory drug testing, including for bronchodilators and mucolytics, specific ex vivo organ bath or perfusion data for acebrophylline itself was not detailed in the provided search results. academicjournals.orgscireq.comresearchgate.net However, the bronchodilator effects observed in isolated tracheal preparations fall under the category of isolated tissue bath studies, which are a form of ex vivo investigation. academicjournals.org

Animal Models for Respiratory System Research

Studies in animal models, such as rabbits and mice, have been pivotal in characterizing acebrophylline's effects on mucus. ijpsjournal.comresearchgate.net These investigations have shown that acebrophylline is more potent than ambroxol alone in stimulating mucus secretion. ijpsjournal.com

The mechanism is not a direct action on already secreted mucus but rather a regulation of secretion at the glandular level. researchgate.net Treatment with acebrophylline can lead to the regression of mucosal cysts to normal glandular structures and activate mucus production by serous glands, resulting in the secretion of "better quality" mucus. researchgate.net

Furthermore, acebrophylline enhances mucociliary clearance. This mucokinetic activity is partly due to the increased production of surfactant, which eases the transport of secretions through the airways, including in non-ciliated regions. psu.edu The reduction in mucus adhesiveness to the bronchial walls also contributes to this effect. psu.edu In rats, treatment with acebrophylline led to a significant increase in total phospholipids in bronchoalveolar lavage fluid, confirming the stimulation of surfactant production in vivo. researchgate.net

Table 2: Effect of Acebrophylline on Alveolar Surfactant Components in Rats

Treatment GroupTotal Phospholipids (mcg/mL) in BAL Fluid
Control 139 ± 3.6
Acebrophylline-Treated 161 ± 11
Data from an in vivo study in rats after five days of treatment, with measurements taken 18 hours after the last dose. The results indicate a significant increase in surfactant phospholipids in the treated group. researchgate.net

In vivo studies in rats also corroborated the anti-inflammatory findings from cell cultures. After pre-treatment with acebrophylline, levels of leukotrienes LTC4 and LTB4 were found to be reduced in bronchial lavage fluid, with the reduction in LTB4 being particularly significant compared to untreated controls. psu.eduscribd.com

Studies on Bronchial Reactivity in Experimental Animalsgoogle.com

Preclinical investigations in animal models have demonstrated the effects of acebrophylline on bronchial parameters. In studies involving rabbits and mice, acebrophylline's activity on mucus was evaluated by measuring the volume of bronchial secretion. psu.edu These tests indicated that acebrophylline was more potent than its component ambroxol alone in increasing the secretion of a marker dye, phenol (B47542) red, from the bronchial mucosa. psu.edu

Further animal studies have shown that the ambroxol component of acebrophylline can help restore the normal viscosity of bronchial secretions. ijpsjournal.com This effect is attributed to its ability to regulate and balance secretions at the glandular level, rather than acting directly on mucus that has already been secreted. psu.eduijpsjournal.com In animal models, treatment with the compound has been associated with the regression of mucosal cysts to normal glandular acini and activation of mucus production by serous glands. psu.edu Animal testing in rabbits and dogs has also suggested that acebrophylline possesses both bronchiectasis and mucolysis effects. google.com

Table 1: Effect of Acebrophylline on Bronchial Secretion in Animal Models

Animal Model Parameter Measured Finding Source
Rabbit / Mouse Volume of bronchial secretion (Phenol red dye secretion) Acebrophylline was more active than ambroxol alone, with a lower effective dose required. psu.edu
Rabbit / Dog Bronchiectasis and mucolysis Acebrophylline demonstrated a dual function of bronchodilation and mucus breakdown. google.com
General Animal Investigations Mucus viscosity and glandular function The ambroxol component of acebrophylline restored normal viscosity by regulating glandular secretions. psu.eduijpsjournal.com

Evaluation of Inflammatory Markers in Animal Lung Tissuespsu.eduijpsjournal.commonaldi-archives.org

Acebrophylline's anti-inflammatory properties have been substantiated in preclinical models through the evaluation of its impact on inflammatory pathways and markers in lung tissue. A key mechanism is its interaction with phospholipid metabolism. Phospholipids are precursors for both pulmonary surfactant and inflammatory mediators like leukotrienes (LTB4, LTC4, LTD4, and LTE4). psu.edu Acebrophylline partially inhibits the enzyme phospholipase A, which is critical for the synthesis of these inflammatory mediators. psu.eduijpsjournal.com By redirecting phosphatidylcholine towards the synthesis of pulmonary surfactant, acebrophylline reduces the availability of this precursor for the production of leukotrienes, thereby exerting an anti-inflammatory effect. monaldi-archives.orgnih.govresearchgate.net

Experimental studies in rats have provided quantitative evidence of this effect. In one study, the production of pulmonary surfactant was assessed by measuring the levels of total phospholipids and phosphatidylcholine in bronchoalveolar lavage (BAL) fluid after five days of treatment with acebrophylline compared to an untreated control group. psu.eduijpsjournal.com The results showed a significant increase in these components in the acebrophylline-treated group, indicating stimulated surfactant synthesis. psu.edu

Table 2: Effect of Acebrophylline on Pulmonary Surfactant Components in Rat BAL Fluid

Component Treatment Group Result (Percentage of Controls) Statistical Significance Source
Total Phospholipids Acebrophylline + 34.6% p≤ 0.01 psu.edu
Phosphatidylcholine Acebrophylline + 29.4% p≤ 0.01 psu.edu

Beyond leukotrienes, acebrophylline has also been shown to selectively inhibit other pro-inflammatory mediators, including TNF-alpha. nih.govamazonaws.com This multi-faceted inhibition of key inflammatory molecules underscores its anti-inflammatory activity in lung tissue observed in preclinical settings.

Comparative Pharmacodynamic Studies with Related Xanthine (B1682287) Derivatives

Differential Molecular Target Affinities (e.g., vs. Theophylline, Doxofylline)monaldi-archives.orgmonaldi-archives.org

Acebrophylline and other newer xanthine derivatives like doxofylline (B1670904) exhibit a different molecular target affinity profile compared to the traditional xanthine, theophylline. ijrc.in Theophylline is a non-selective inhibitor of phosphodiesterase (PDE) enzymes and also acts as an antagonist at adenosine receptors, the latter being associated with some of its untoward effects. psu.edunih.gov

In contrast, acebrophylline and doxofylline have been developed to have a decreased affinity for adenosine receptors, which is believed to contribute to a more favorable tolerability profile. ijrc.in Specifically, doxofylline has been demonstrated to have a low affinity for adenosine A1, A2, and A3 receptors and, unlike theophylline, does not inhibit any of the known PDE isoforms except for PDE2A1 at high concentrations. nih.gov While acebrophylline also acts as a PDE inhibitor, its reduced interaction with adenosine receptors distinguishes it from theophylline. nih.govpatsnap.com This differentiation in receptor affinity—particularly the lower affinity for adenosine receptors—is a key pharmacodynamic distinction between the newer and older generations of xanthine derivatives. ijrc.innih.gov

Iv. Analytical and Bioanalytical Methodologies in Acebrophylline Research

Chromatographic Techniques for Compound Analysis and Quantification

Chromatographic methods are central to the separation, identification, and quantification of Acebrophylline (B110486). These techniques are renowned for their high-resolution capabilities, allowing for the separation of the active pharmaceutical ingredient (API) from its potential impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) mode, stands as the most widely employed technique for the analysis of Acebrophylline in bulk drug and pharmaceutical dosage forms. ijpsjournal.comrjpbcs.comresearchgate.netajprd.com These methods are valued for their accuracy, precision, and robustness. ijpsjournal.com

Various RP-HPLC methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines. ijpsjournal.com A common approach involves the use of a C18 column as the stationary phase. rjpbcs.com The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. Typical mobile phases consist of mixtures of organic solvents like acetonitrile (B52724) and methanol (B129727) with water or buffer solutions. ijpsjournal.comrjpbcs.comajprd.com For instance, a mixture of acetonitrile and water (70:30 v/v) has been successfully used, yielding a sharp and symmetrical peak for Acebrophylline with a short retention time. rjpbcs.com Another study utilized a mobile phase of 25 mM Ammonium Acetate and Acetonitrile (pH 7.3) in a 3:7 v/v ratio. ajprd.com

Detection is most commonly performed using a UV detector at the maximum absorbance wavelength (λmax) of Acebrophylline, which is typically found to be around 272-275 nm. ijpsjournal.comrjpbcs.comtsijournals.comscholarsresearchlibrary.com The developed HPLC methods have demonstrated linearity over a range of concentrations, ensuring that the response is directly proportional to the amount of analyte present. ijpsjournal.comrjpbcs.com The specificity of these methods is confirmed by the absence of interference from excipients commonly found in pharmaceutical formulations. rjpbcs.com

ParameterResearch Finding 1Research Finding 2Research Finding 3
Stationary Phase Enable C18 (250x4.6mm, 5µm) rjpbcs.comSGE SS Wakosil-II 5C18AR (250mm x 4.6mm, 5µm) ajprd.comKromasil C18 (250 x 4.6 mm, 5µm) humanjournals.com
Mobile Phase Acetonitrile:Water (70:30 v/v) rjpbcs.com25 mM Ammonium Acetate:Acetonitrile (3:7 v/v), pH 7.3 ajprd.com0.2M Sodium Hydrogen Phosphate (B84403) Buffer:Acetonitrile (50:50 v/v) humanjournals.com
Flow Rate 1 mL/min rjpbcs.com0.7 mL/min ajprd.com1.0 mL/min humanjournals.com
Detection Wavelength 274 nm rjpbcs.com257 nm ajprd.com260 nm humanjournals.com
Retention Time 1.75 min rjpbcs.com3.05 min (for Acefylline) ajprd.com2.257 min humanjournals.com
Linearity Range 5-50 µg/mL rjpbcs.com2-14 µg/mL ajprd.comNot Specified
Assay Percentage 98.47% rjpbcs.comNot SpecifiedNot Specified

Ultra-Violet (UV) Spectrophotometry and High-Performance Thin-Layer Chromatography (HPTLC)

Ultra-Violet (UV) spectrophotometry offers a simpler and more economical alternative for the quantification of Acebrophylline. researchgate.nettsijournals.com This method is based on the principle that the drug absorbs UV radiation at a specific wavelength. The λmax for Acebrophylline in various solvents like distilled water and ethanol (B145695) has been consistently reported to be around 273-274 nm. tsijournals.comproquest.com First derivative spectrophotometry has also been utilized to enhance specificity, particularly in the presence of impurities like Ambroxol (B1667023). researchgate.net These spectrophotometric methods have been shown to be linear over specific concentration ranges, typically from 10-80 µg/mL. tsijournals.com

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the analysis of Acebrophylline. ajpaonline.comwjpmr.comijprt.org HPTLC methods are known for their simplicity, speed, and ability to analyze multiple samples simultaneously. In a typical HPTLC method, separation is achieved on pre-coated silica (B1680970) gel 60F254 plates. wjpmr.comijprt.org The choice of mobile phase is crucial for achieving good separation. A mixture of Toluene, Methanol, and Acetone (8:2:2 v/v/v) has been used effectively. ijprt.org Another study employed a mobile phase consisting of Methanol, Acetonitrile, Acetone, and Formic acid (4:4:2:0.1 v/v/v/v). ajpaonline.com Detection is carried out by scanning the plates with a UV detector at a wavelength of 247 nm or 272 nm. ajpaonline.comijprt.org These methods have been validated for linearity, accuracy, and precision as per ICH guidelines and have been successfully applied for stability-indicating assays. ajpaonline.comwjpmr.comijprt.org

TechniqueResearch Finding 1Research Finding 2
UV Spectrophotometry λmax: 273 nm in distilled water; Linearity: 10-80 µg/mL tsijournals.comλmax: 274 nm in ethanol; Linearity: 2-20 µg/mL proquest.comresearchgate.net
HPTLC Mobile Phase: Toluene:Methanol:Acetone (8:2:2 v/v/v); Detection: 247 nm; Rf: 0.49 ± 0.03 ijprt.orgijprt.orgMobile Phase: Methanol:Acetonitrile:Acetone:Formic acid (4:4:2:0.1 v/v/v/v); Detection: 272 nm; Rf: 0.74 ± 0.10 ajpaonline.com

Advanced Chromatographic and Spectroscopic Approaches

Beyond conventional HPLC and HPTLC, more advanced techniques have been explored for Acebrophylline analysis. Stability-indicating HPLC methods have been developed to separate the drug from its degradation products formed under various stress conditions such as acid and base hydrolysis, oxidation, and thermal degradation. humanjournals.com This is crucial for assessing the stability of the drug in pharmaceutical formulations.

Furthermore, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been utilized for the bioanalysis of ambroxol, the active moiety of acebrophylline, in plasma samples. researchgate.net This highly sensitive and specific method is essential for pharmacokinetic studies. Numerous other analytical methods, including RP-UPLC and various spectrophotometric techniques, have also been reported for the quantification of Acebrophylline, either alone or in combination with other drugs. jpionline.orgresearchgate.netzenodo.org

Spectroscopic and Structural Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and characterization of Acebrophylline. These methods provide valuable information about the functional groups and crystalline structure of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in the Acebrophylline molecule. The FTIR spectrum of Acebrophylline exhibits characteristic absorption bands corresponding to its various structural features. jchps.cominnovareacademics.ininnovareacademics.in For instance, characteristic peaks are observed for O-H stretching, C-H stretching, COOH stretching, CH2 bending, O-H bending, C-O stretching, and C-Br stretching. innovareacademics.in FTIR is also widely used to study the compatibility of Acebrophylline with various excipients in pharmaceutical formulations by detecting any changes in the characteristic peaks of the drug. jchps.cominnovareacademics.injgtps.com A new crystalline form of Acebrophylline has been identified with characteristic absorption bands at 3449 ± 5 cm⁻¹, 1702 ± 2 cm⁻¹, 1667 ± 2 cm⁻¹, and 1090 ± 2 cm⁻¹. google.comgoogle.com

X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS)

X-ray Diffraction (XRD) is a key technique for determining the crystalline structure of Acebrophylline. The X-ray powder diffraction pattern provides a unique fingerprint of the crystalline form, with characteristic peaks at specific 2θ angles. google.comgoogle.com A novel crystalline form of Acebrophylline has been characterized by its X-ray powder diffraction pattern, which shows distinct peaks that differentiate it from other forms. google.comgoogle.com Single-crystal XRD analysis has also been reported, providing detailed information about the molecular structure. patsnap.comresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of Acebrophylline research, XPS has been used to examine changes in the elemental composition and chemical state of materials used for its detection. patsnap.com

TechniqueKey Findings
FTIR Spectroscopy Identification of functional groups (O-H, C-H, COOH, C-Br stretching). innovareacademics.in Used for drug-excipient compatibility studies. jchps.cominnovareacademics.injgtps.com Characterization of a new crystal form with peaks at 3449, 1702, 1667, and 1090 cm⁻¹. google.comgoogle.com
X-ray Diffraction (XRD) Determination of crystalline structure. google.comgoogle.com Characterization of a new crystal form with specific 2θ diffraction angles. google.comgoogle.com Single-crystal XRD provides detailed molecular structure. patsnap.comresearchgate.net
X-ray Photoelectron Spectroscopy (XPS) Examines elemental composition and chemical state for sensor applications. patsnap.com

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling and docking studies are powerful computational tools used to predict and analyze the interaction between a drug molecule and its biological target at the atomic level. While specific and extensive molecular docking research focused exclusively on acebrophylline is not widely detailed in available literature, the technique has been applied to its constituent parts and closely related xanthine (B1682287) derivatives, offering significant insights into its potential mechanisms of action.

Acebrophylline is a chemical entity that combines ambroxol and theophylline-7-acetic acid. Theophylline (B1681296) and its derivatives, known as methylxanthines, have been the subject of computational studies to elucidate their interactions with various receptors. For instance, doxofylline (B1670904), a methylxanthine derivative structurally related to theophylline, has been studied using molecular docking to understand its interaction with β2-adrenoceptors. drugbank.comnih.gov These studies suggest that the bronchodilatory effect of doxofylline may stem from its interaction with these receptors, a mechanism that is likely shared by other xanthines. drugbank.comnih.gov Research has identified specific amino acid residues, such as Serine 169 and Serine 173, as critical binding sites for doxofylline, where hydrogen bonds form to drive the interaction. drugbank.comnih.gov

Furthermore, docking studies on other novel theophylline derivatives have explored their binding to targets like acetylcholinesterase (AChE), revealing interactions with key residues such as Trp286 in the enzyme's peripheral anionic site. researcher.life Such computational analyses are crucial for understanding the structure-activity relationships (SAR) of these compounds and for the rational design of new derivatives with improved potency and selectivity. researcher.life In silico studies have also been performed on acefylline-triazole hybrids to predict their binding modes with cancer-related targets like the STAT3 hotspot, correlating computational predictions with experimental anticancer activity. researchgate.net

These examples underscore the utility of molecular docking in predicting how the xanthine core of acebrophylline might interact with its physiological targets, even in the absence of studies dedicated solely to the parent molecule. The insights gained from related compounds provide a foundational understanding of the binding mechanisms that likely contribute to acebrophylline's therapeutic effects.

In Vitro Drug Release and Kinetic Modeling for Sustained Delivery Systems

The development of sustained-release (SR) formulations for acebrophylline is a key area of pharmaceutical research, aimed at reducing dosing frequency and improving patient compliance. jgtps.com In vitro drug release studies are essential for characterizing these formulations, and kinetic modeling is applied to the dissolution data to understand the underlying mechanism of drug release. scholarsresearchlibrary.com

Various studies have focused on creating SR matrix tablets of acebrophylline using different hydrophilic and hydrophobic polymers, such as Hydroxypropyl Methylcellulose (HPMC), Sodium Carboxymethyl Cellulose (SCMC), and Ethyl Cellulose. jgtps.comscholarsresearchlibrary.com The release of acebrophylline from these matrices is typically evaluated over a period of 12 to 24 hours in dissolution media that simulate physiological conditions (e.g., 0.1 N HCl followed by phosphate buffer pH 6.8). scholarsresearchlibrary.comjchps.comresearchgate.net The rate of drug release is often found to be dependent on the type and concentration of the polymer used; generally, increasing the polymer concentration leads to a decrease in the drug release rate. jchps.comresearchgate.net

To determine the kinetics of drug release, dissolution data are fitted to zero-order and first-order models.

Zero-Order Kinetics: This model describes a system where the drug release rate is independent of its concentration. It is represented by the equation: Q_t = Q_0 + K_0t where Q_t is the amount of drug released at time t, Q_0 is the initial amount of drug, and K_0 is the zero-order release constant. A constant drug release from the formulation is the primary goal for sustained-release dosage forms. In some studies, acebrophylline SR formulations have shown release profiles that follow zero-order kinetics, indicating a constant and controlled release over time. researchgate.netinnovareacademics.in

First-Order Kinetics: This model describes drug release in a manner that is dependent on the concentration of the drug remaining in the matrix. The equation is: log C = log C_0 - Kt / 2.303 where C is the amount of drug remaining at time t, C_0 is the initial amount of drug, and K is the first-order rate constant. Several studies on acebrophylline SR matrix tablets have found that the release data fits well with the first-order model, suggesting that the release rate decreases as the concentration of the drug in the tablet diminishes. scholarsresearchlibrary.comsdiarticle4.com

The selection of the best-fit model is based on the correlation coefficient (R²) value obtained from plotting the release data according to these equations. A higher R² value indicates a better fit for the model. scholarsresearchlibrary.comjchps.com

To further understand the physical mechanism of drug release from the matrix systems, the dissolution data are analyzed using the Higuchi and Korsmeyer-Peppas models. slideshare.net

Higuchi Model: Developed to describe the release of a drug from an insoluble matrix, this model relates the cumulative percentage of drug release to the square root of time. The equation is: Q = K_H √t where Q is the amount of drug released at time t and K_H is the Higuchi dissolution constant. A linear relationship in a plot of Q versus the square root of t indicates that the primary mechanism of drug release is diffusion. slideshare.net Many studies on acebrophylline SR tablets have reported a good fit with the Higuchi model, confirming that diffusion is a key mechanism governing the drug's release. jchps.comwjpr.net

Korsmeyer-Peppas Model: This model is used to analyze the release of a drug from a polymeric system when the mechanism is not well-known or when more than one type of release phenomenon is involved. rjpbcs.com The equation is: M_t / M_∞ = K_KP t^n where M_t / M_∞ is the fraction of drug released at time t, K_KP is the release rate constant, and n is the release exponent, which is indicative of the drug release mechanism. rjpbcs.com

For a cylindrical matrix, an n value of ~0.45 corresponds to Fickian diffusion.

An n value between 0.45 and 0.89 suggests non-Fickian transport (anomalous transport), where release is controlled by a combination of diffusion and polymer swelling/erosion. rjpbcs.com

An n value of 0.89 indicates Case-II transport (zero-order release).

In various studies of acebrophylline matrix tablets, the calculated n values were often between 0.5 and 1.0, indicating that the drug release mechanism is anomalous (non-Fickian), involving a combination of diffusion and polymer matrix erosion. jchps.comwjpr.net

Table 1: Kinetic Modeling of Acebrophylline Release from Sustained-Release Formulations

Formulation Type Best Fit Kinetic Model Release Exponent (n) from Korsmeyer-Peppas Inferred Release Mechanism Reference
HPMC/SCMC Matrix Tablets First-Order - Concentration-dependent release scholarsresearchlibrary.com
HPMC/Ethyl Cellulose Matrix Tablets Zero-Order 0.992 (R² value for Zero-Order) Constant, controlled release jgtps.com
HPMC/CMC Matrix Tablets Korsmeyer-Peppas > 0.5 Diffusion and erosion jchps.com
Gastroretentive Microballoons Zero-Order - Diffusion-predominant innovareacademics.in
Methocel K100/K4M Matrix Tablets Higuchi Model 0.383 - 0.683 Fickian diffusion and anomalous (non-Fickian) transport wjpr.net

Novel Analytical Approaches for Detection and Quantification

While standard analytical techniques like UV-Spectrophotometry and High-Performance Liquid Chromatography (HPLC) are commonly used for the routine quantification of acebrophylline in pharmaceutical dosage forms ijpsjournal.comresearchgate.netajptr.comeijppr.com, research is also moving towards novel and more sensitive detection methods. These advanced approaches aim to provide faster analysis, higher sensitivity, and potential for in-situ monitoring.

A promising and innovative approach for the detection of various analytes, including pharmaceuticals, involves the use of quantum dots (QDs). QDs are semiconductor nanocrystals (typically 2-10 nm) that exhibit unique, size-tunable photoluminescent properties, such as high quantum yield, broad absorption spectra, and narrow, symmetric emission peaks. nih.govdovepress.com These characteristics make them excellent fluorescent probes for developing highly sensitive and selective sensors. diva-portal.orgjpionline.org

Recent research has demonstrated the development of a fluorescent sensor for acebrophylline using carbon quantum dots (CQDs) derived from walnut shell biomass. patsnap.com This novel method is based on the principle of fluorescence quenching.

The mechanism of detection is as follows:

Probe Synthesis: Carbon quantum dots, approximately 3 nm in size, are synthesized from a sustainable source (walnut shells). These CQDs exhibit robust and stable fluorescence. patsnap.com

Analyte Interaction: When acebrophylline is introduced to the CQD solution, it interacts with the quantum dots, leading to the formation of a ground-state complex. patsnap.com

Fluorescence Quenching: This interaction causes a quenching (decrease) of the CQDs' fluorescence intensity. The phenomenon is attributed to a static quenching mechanism, which was validated by time-correlated single-photon counting (TCSPC) experiments showing a change in the CQD lifetime upon exposure to acebrophylline. patsnap.com

This CQD-based sensor demonstrated high selectivity and sensitivity for acebrophylline, with a limit of detection (LOD) in the nanomolar range. patsnap.com The method was successfully applied to detect acebrophylline in human urine samples, showcasing its potential for bioanalytical applications. patsnap.com Morphological analysis confirmed that the spherical CQDs agglomerated after interacting with acebrophylline. patsnap.com This eco-friendly and cost-effective approach represents a significant advancement in the analytical techniques available for acebrophylline quantification. patsnap.comaminer.org

Table 2: Research Findings for Quantum Dot-Based Acebrophylline Sensor

Parameter Finding Reference
Sensing Material Carbon Quantum Dots (CQDs) from Walnut Shell patsnap.com
Detection Principle Fluorescence Quenching (Static Mechanism) patsnap.com
Linear Detection Range 1-100 μM patsnap.com
Limit of Detection (LOD) 0.142 nM patsnap.com
Application Detection in human urine samples (81% to 123% recovery) patsnap.com
Energy Transfer Efficiency 64% (between CQDs and Acebrophylline) patsnap.com

V. Advanced Research Perspectives and Unexplored Avenues for Acebrophylline

Comprehensive Elucidation of Intracellular Signaling Networks

Acebrophylline (B110486), a molecule combining ambroxol (B1667023) and theophylline-7-acetic acid, modulates multiple intracellular signaling pathways to achieve its therapeutic effects in respiratory diseases. A primary mechanism is the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic AMP (cAMP) levels. patsnap.comnih.gov This elevation in cAMP activates protein kinase A (PKA), resulting in the relaxation of airway smooth muscles and subsequent bronchodilation. patsnap.com

Beyond its bronchodilatory action, acebrophylline exhibits significant anti-inflammatory properties. patsnap.com It has been shown to inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-alpha) and leukotrienes. nih.govmedicaldialogues.in This is achieved, in part, by selectively inhibiting enzymes like phospholipase A and phosphatidylcholine. nih.govmedicaldialogues.in By reducing the levels of these inflammatory mediators, acebrophylline helps to decrease airway inflammation and obstruction, particularly in chronic conditions. nih.govmedicaldialogues.in Furthermore, research indicates that acebrophylline can modulate various signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, which are implicated in cell proliferation and apoptosis.

Investigation of Metabolite Contribution to Biological Activities

Ambroxol is a well-established mucolytic agent that works by altering the viscosity of bronchial secretions, making them easier to clear. chemicea.com It also stimulates the production of pulmonary surfactant, a substance that reduces surface tension in the alveoli. patsnap.comresearchgate.netmonaldi-archives.orgnih.gov

Theophylline-7-acetic acid , a derivative of theophylline (B1681296), is responsible for the bronchodilatory effects. dmpharma.co.in It acts by inhibiting intracellular phosphodiesterases, leading to increased cAMP levels and relaxation of bronchial muscles. dmpharma.co.in

The carrier function of theophylline-7-acetic acid also enhances the blood levels of ambroxol, leading to a more rapid and intense stimulation of surfactant production. researchgate.netmonaldi-archives.orgnih.gov The plasma half-life of acebrophylline after oral administration ranges from 4 to 9 hours. medicaldialogues.indmpharma.co.in The drug is metabolized in the liver and eliminated through the kidneys. medicaldialogues.indmpharma.co.in

MetabolitePrimary ActionMechanism
AmbroxolMucoregulationDecreases mucus viscosity and stimulates surfactant production.
Theophylline-7-acetic acidBronchodilationInhibits phosphodiesterase, leading to smooth muscle relaxation.

Exploration of Epigenetic and Gene Expression Modulation

Recent research has begun to explore the influence of acebrophylline's components on epigenetic mechanisms, particularly histone deacetylase (HDAC) activity. HDACs are enzymes that play a crucial role in regulating gene expression. In inflammatory conditions like Chronic Obstructive Pulmonary Disease (COPD), HDAC activity is often reduced, leading to increased expression of inflammatory genes.

Application of Systems Pharmacology Approaches for Multi-target Interaction Mapping

The diverse pharmacological actions of acebrophylline make it an excellent candidate for systems pharmacology analysis. This approach uses computational modeling to map the complex interactions of a drug with multiple biological targets and pathways. By understanding this interaction network, researchers can gain a more holistic view of the drug's mechanism of action and potentially identify new therapeutic applications.

A systems pharmacology model for acebrophylline would integrate its known effects on phosphodiesterase inhibition, inflammatory mediator synthesis, and mucociliary clearance. patsnap.com This could help to predict the drug's efficacy in different patient populations and identify potential synergistic interactions with other medications. For example, by mapping the overlapping and distinct pathways affected by acebrophylline and other respiratory drugs, it may be possible to design more effective combination therapies.

Development of Advanced and Complex Preclinical Disease Models

To better understand the therapeutic potential of acebrophylline, particularly in complex respiratory diseases, researchers are turning to more advanced preclinical models that more accurately mimic human physiology. Traditional animal models have limitations in fully replicating the intricacies of human lung diseases. microfluidics-innovation-center.com

Organ-on-a-chip technology is a promising new approach. nih.gov These microfluidic devices are lined with living human cells and can recreate the specific tissue-tissue interfaces and mechanical cues of human organs, such as the lung. nih.gov Lung-on-a-chip models can be used to study the effects of acebrophylline on alveolar-capillary barrier function, inflammatory responses, and drug toxicity in a highly controlled and human-relevant environment. microfluidics-innovation-center.comnih.gov Other advanced models include 3D organoids and assembloids, which are self-organizing multicellular structures that can replicate the architecture and function of human tissues. mdpi.com These innovative models will be invaluable for investigating the nuanced effects of acebrophylline and for screening novel drug candidates.

Structure-Activity Relationship (SAR) Studies for Rational Design of Novel Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of acebrophylline relates to its biological activity. By systematically modifying the ambroxol and theophylline-7-acetic acid components of the molecule, researchers can identify the key structural features responsible for its therapeutic effects.

Computational methods, such as molecular docking, can be used to predict how different analogs of acebrophylline will bind to their target proteins. For instance, studies on related xanthine (B1682287) derivatives have used molecular docking to understand their interactions with β2-adrenoceptors and acetylcholinesterase. This knowledge can then be used to rationally design novel analogs with improved potency, selectivity, and pharmacokinetic properties. The goal of these studies is to develop new drugs that are more effective and have fewer side effects than existing therapies.

Mechanistic Studies on Synergistic Interactions with Other Therapeutic Modalities

Acebrophylline is often used in combination with other drugs to manage respiratory diseases. ijpsjournal.com Understanding the mechanistic basis of these synergistic interactions is an important area of research. For example, combining acebrophylline with N-acetylcysteine has been shown to improve lung function in patients with moderate to severe COPD and asthma. nih.gov

Combination inhalers containing a bronchodilator and a corticosteroid are also commonly used. respelearning.scotdrugs.com The bronchodilator helps to open the airways, while the corticosteroid reduces inflammation. respelearning.scotdrugs.com Acebrophylline can complement these actions through its own bronchodilatory and anti-inflammatory effects. patsnap.com Mechanistic studies can help to elucidate how these different drug classes interact at the molecular level to produce a greater therapeutic benefit. This knowledge can inform the development of more effective and safer combination therapies for respiratory diseases. medscape.com

Translational Research Gaps in Understanding Preclinical Observations for Future Therapeutic Strategies

The journey of a drug from laboratory discovery to clinical application is often fraught with challenges, a phenomenon frequently described as the "translational gap." nih.gov This gap represents the discrepancies and unanswered questions that arise when preclinical findings in cellular or animal models are extrapolated to human pathophysiology and therapeutic outcomes. For acebrophylline, a compound with a well-documented profile in preclinical studies, several translational research gaps persist. A thorough examination of these gaps is crucial for optimizing its current therapeutic applications and exploring new ones.

Preclinical research has firmly established acebrophylline's multifaceted mechanism of action, which includes mucoregulatory, anti-inflammatory, and bronchodilator effects. monaldi-archives.orgnih.govnih.gov These properties are attributed to its two primary components: ambroxol and theophylline-7-acetic acid. researchgate.netsimsonpharma.com Ambroxol is known to stimulate surfactant production and regulate mucus viscosity, while theophylline-7-acetic acid contributes to bronchodilation by inhibiting phosphodiesterase. nih.govpatsnap.com However, the seamless translation of these preclinical observations into predictable and quantifiable clinical outcomes in diverse patient populations remains an area ripe for investigation.

One of the primary translational gaps lies in the quantitative correlation between the preclinical markers of efficacy and their clinical manifestations. For instance, preclinical studies have demonstrated that acebrophylline can significantly increase the synthesis and release of pulmonary surfactant in animal models. monaldi-archives.orgresearchgate.net While this is believed to contribute to improved mucociliary clearance and reduced mucus viscosity in patients, the precise extent to which this enhanced surfactant production translates into measurable improvements in lung function parameters, such as FEV1, in different phenotypes of chronic obstructive pulmonary disease (COPD) and asthma is not fully elucidated. nih.govdovepress.com

The anti-inflammatory effects of acebrophylline, another cornerstone of its preclinical profile, also present translational questions. In vitro and in vivo animal studies have shown that acebrophylline can inhibit the synthesis and release of pro-inflammatory mediators like leukotrienes and tumor necrosis factor (TNF)-alpha. nih.govsimsonpharma.com This is achieved by selectively inhibiting enzymes such as phospholipase A2. nih.govsimsonpharma.com While clinical trials have reported a reduction in the frequency of exacerbations and the need for rescue medication in patients with chronic bronchitis and asthma, a direct and quantitative link between the systemic or localized reduction of specific inflammatory markers and the observed clinical benefits is an area that warrants more in-depth translational studies. nih.govmonaldi-archives.org Understanding this relationship could pave the way for personalized therapeutic strategies, where the drug is administered to patients with specific inflammatory profiles.

The synergistic interaction between the ambroxol and theophylline components of acebrophylline, which has been suggested in preclinical studies, also requires further clinical validation. nih.gov While the combination is clinically effective, the precise contribution of each component and the extent of their synergy in human subjects across different respiratory conditions are not fully understood. Translational studies focusing on the pharmacokinetics and pharmacodynamics of the individual components versus the combined molecule in patient populations could provide valuable insights.

To bridge these translational gaps, future research should focus on incorporating biomarker-driven clinical trial designs. Such studies could measure changes in surfactant levels, inflammatory cytokines, and markers of oxidative stress in patients receiving acebrophylline, and correlate these with clinical outcomes. Moreover, employing advanced imaging techniques to visualize mucus clearance and airway inflammation in real-time could provide a more direct link between the drug's preclinical mechanisms and its therapeutic effects in humans. Addressing these translational questions will not only refine our understanding of acebrophylline's clinical efficacy but also unlock its full therapeutic potential in respiratory medicine.

Preclinical ObservationDocumented Clinical EffectTranslational Research Gap
Mucoregulation and Surfactant Production: Increased synthesis and release of pulmonary surfactant in rat lung slices and cultured type II pneumocytes. monaldi-archives.orgresearchgate.netImproved Mucus Clearance: Reduction in sputum viscosity and improved ciliary clearance leading to easier expectoration in patients with chronic bronchitis. nih.govmonaldi-archives.orgThe direct quantitative correlation between the level of increased surfactant production in humans and the degree of improvement in clinical outcomes such as FEV1 and patient-reported symptoms is not well-established.
Anti-inflammatory Action: Inhibition of pro-inflammatory mediators such as leukotrienes and TNF-alpha by inhibiting phospholipase A2 in preclinical models. nih.govsimsonpharma.comReduced Exacerbations: Decreased frequency of exacerbations and reduced need for rescue β2-agonists in patients with COPD and asthma. nih.govmonaldi-archives.orgLack of comprehensive clinical data directly linking the reduction of specific systemic or airway inflammatory biomarkers (e.g., leukotrienes, TNF-alpha) to the observed reduction in exacerbation frequency and severity.
Bronchodilation: Relaxation of bronchial muscles through inhibition of intracellular phosphodiesterase and subsequent increase in cAMP levels. nih.govpatsnap.comImproved Airway Function: Improvement in ventilatory function indexes and relief from bronchospasm in patients with obstructive airway diseases. nih.govmonaldi-archives.orgThe relative contribution of the bronchodilator effect versus the mucoregulatory and anti-inflammatory effects to the overall clinical benefit in different patient phenotypes (e.g., chronic bronchitis vs. emphysema dominant COPD) is not clearly delineated.
Antioxidant Properties: Neutralization of free radicals and reduction of oxidative damage in preclinical settings. patsnap.comGeneral Clinical Improvement: Contribution to overall therapeutic efficacy in chronic respiratory diseases where oxidative stress is a key pathological factor.The clinical significance and direct impact of acebrophylline's antioxidant activity on disease progression and patient outcomes have not been extensively investigated through targeted clinical trials using specific biomarkers of oxidative stress.

Q & A

Q. What are the primary pharmacological mechanisms of Acebrophylline, and how can they be experimentally validated in preclinical models?

Acebrophylline combines bronchodilatory (via theophylline-7-acetic acid) and mucolytic (via ambroxol) effects. To validate mechanisms:

  • Smooth muscle relaxation : Use isolated tracheal rings from rodents, measuring tension changes pre/post Acebrophylline exposure .
  • Anti-inflammatory action : Quantify cytokines (e.g., IL-6, TNF-α) in LPS-induced lung inflammation models using ELISA .
  • Surfactant production : Measure phospholipid levels in alveolar lavage fluid via HPLC or spectrophotometry .

Q. How can researchers ensure accurate quantification of Acebrophylline in pharmaceutical formulations?

A validated RP-HPLC method (ICH guidelines) is critical:

  • Mobile phase : Acetonitrile:Methanol (80:20) with detection at 275 nm .
  • Linearity : 10–50 µg/ml (R² > 0.999) .
  • Precision : Intraday/interday %RSD < 2% (Table 18/19 in ).
  • Robustness : Test variations in flow rate (±0.1 ml/min), temperature (±2°C), and wavelength (±3 nm) (Table 21 in ).

Advanced Methodological Questions

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for Acebrophylline?

  • Case Example : If in vitro mucolytic activity does not translate to in vivo outcomes, consider:
    • Bioavailability : Assess pharmacokinetic parameters (Cmax, Tmax, AUC) using plasma samples analyzed via LC-MS .
    • Formulation interference : Validate excipient compatibility using FTIR or DSC (Table 23 in ).
    • Dose-response discordance : Conduct dose-ranging studies in animal models, correlating tissue concentrations with PD20 improvements (e.g., 95% increase in PD20 at Day 1 vs. 85% at Day 30) .

Q. What strategies are effective for developing sustained-release formulations of Acebrophylline?

  • Microballoon design : Use polymers like hydroxypropyl methylcellulose (HPMC) and ethyl cellulose (EC) to create gastroretentive floating systems. Optimize polymer:drug ratios (e.g., 1:1 to 2:1) for buoyancy >12 hours .
  • Orodispersible tablets : Screen polymer blends (e.g., crospovidone, mannitol) for disintegration time (<60 sec) and bioavailability (e.g., F12 formulation with 20-min dissolution) .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting clinical trial data on Acebrophylline’s long-term efficacy?

  • Statistical reconciliation : Apply mixed-effects models to account for interpatient variability (e.g., PD20 changes in placebo vs. Acebrophylline groups) .
  • Subgroup analysis : Stratify data by comorbidities (e.g., asthma severity) or adherence rates using electronic monitoring .
  • Meta-analysis : Pool data from trials with similar endpoints (e.g., FEV1 improvements) using PRISMA guidelines to resolve heterogeneity .

Q. What methodologies are recommended for assessing Acebrophylline’s anti-inflammatory effects in heterogeneous patient populations?

  • Biomarker panels : Combine IL-8, neutrophil elastase, and CRP measurements in sputum/serum .
  • Omics integration : Use transcriptomics (RNA-seq) to identify gene networks modulated by Acebrophylline in bronchial epithelial cells .

Experimental Design Challenges

Q. How can researchers optimize Acebrophylline dosing regimens to balance efficacy and toxicity?

  • Pharmacokinetic modeling : Develop compartmental models using NONMEM to simulate theophylline’s narrow therapeutic index .
  • Toxicity thresholds : Monitor serum theophylline levels (>20 µg/ml = toxicity risk) in Phase I trials .

Q. What ethical considerations arise when designing trials for Acebrophylline in pediatric populations?

  • Informed consent : Use age-adaptive assent forms and guardian consent .
  • Safety monitoring : Prioritize lung function tests (e.g., spirometry) over invasive biomarkers .

Advanced Research Frontiers

Q. How can Acebrophylline’s molecular interactions be studied to identify novel therapeutic targets?

  • Molecular docking : Screen Acebrophylline against PDE4 or NF-κB pathways using AutoDock Vina .
  • CRISPR-Cas9 knockouts : Validate target engagement in airway epithelial cell lines .

Q. What integrative approaches are needed to link Acebrophylline’s preclinical data to real-world clinical outcomes?

  • Translational frameworks : Use the PICO (Population, Intervention, Comparison, Outcome) model to align animal dose metrics with human equivalence .
  • Real-world evidence (RWE) : Analyze electronic health records for post-marketing safety signals (e.g., dyspepsia rates) .

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